molecular formula C12H19N3O B2677942 4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine CAS No. 2200499-21-2

4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine

Cat. No. B2677942
CAS RN: 2200499-21-2
M. Wt: 221.304
InChI Key: MIQHWDFNRNQJRU-UHFFFAOYSA-N
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Description

4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine is a versatile chemical compound used in various scientific research. Its applications range from drug discovery to materials synthesis, making it an essential tool in exploring new frontiers of science. It is a derivative of the heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid .

Scientific Research Applications

Nonlinear Optical Materials

The compound (4-methylphenyl) (4-methylpiperidin-1-yl) methanone, which is structurally similar to “4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine”, has been reported for its nonlinear optical potentials . Nonlinear optical materials are used in devices that shield human parts (eyes, skin, etc.) and other optical sensors from dangerous laser light by attenuating the incident laser beams . They are becoming increasingly important due to the growing use of intense lasers in the industry, military, and medical sectors .

Density Functional Theory

Density functional theory (DFT) is a computational quantum mechanical modelling method used in physics, chemistry and materials science to investigate the electronic structure of many-body systems . The compound and its derivatives were optimized with DFT, indicating its potential application in this field .

Energy Band Gap Studies

The energy band gaps of the substituted derivatives of the compound were found to be lower than that of the original compound . This suggests that they could serve as better alternatives for applications that require materials with specific band gap properties .

Molecular Hyperpolarizability

The dipole moments and hyperpolarizabilities of the substituted derivatives of the compound were found to be higher than those of the original compound . This indicates that they could serve as better alternatives for applications that require materials with specific hyperpolarizability properties .

Organic Synthesis

The compound could potentially be used in the organic synthesis of other piperidine- and pyridine-containing heterocycles . These heterocyclic structures are often found in a variety of natural products and are important in the synthesis of pharmaceuticals .

Pharmaceuticals

Many nitrogen-containing heterocycles, including those containing piperidine and/or pyridine rings, are frequently found in drug molecules . Piperidine derivatives have been extensively studied as analgesics, and recent research has demonstrated their potential as anticancer drugs acting on various important receptors .

properties

IUPAC Name

4-methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-10-6-7-13-12(14-10)16-9-11-5-3-4-8-15(11)2/h6-7,11H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQHWDFNRNQJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC2CCCCN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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